2-[2-(2-chlorophenyl)phenyl]acetic Acid
CAS No.: 669713-77-3
Cat. No.: VC3784725
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 669713-77-3 |
---|---|
Molecular Formula | C14H11ClO2 |
Molecular Weight | 246.69 g/mol |
IUPAC Name | 2-[2-(2-chlorophenyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C14H11ClO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17) |
Standard InChI Key | XXBAASFLIOOSLG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-[2-(2-chlorophenyl)phenyl]acetic acid possesses the molecular formula C₁₄H₁₁ClO₂ with a calculated molecular weight of approximately 246.69 g/mol. The structure consists of a biphenyl backbone with a chlorine atom at the ortho position of one phenyl ring and an acetic acid group (CH₂COOH) attached to the second phenyl ring .
Structural Features
The key structural elements include:
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A biphenyl core providing conformational flexibility and potential for π-π interactions
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A chlorine substituent at the ortho position, which influences electronic properties and potentially creates a steric effect
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An acetic acid moiety that contributes acidic properties and offers a site for further chemical transformations
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Potential for restricted rotation around the central biphenyl bond due to the ortho-chloro substituent
Physical and Chemical Properties
Comparison with Related Phenylacetic Acid Derivatives
Structural Relationships
Understanding the properties and behavior of 2-[2-(2-chlorophenyl)phenyl]acetic acid can be enhanced by examining related compounds. Table 2 compares this compound with structurally similar phenylacetic acid derivatives found in the literature.
Table 2: Comparison with Related Phenylacetic Acid Derivatives
Electronic and Steric Effects
The 2-chloro substituent in phenylacetic acids typically introduces both electronic and steric effects that influence reactivity and properties:
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The electron-withdrawing effect of chlorine increases the acidity of the carboxylic acid group
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The ortho-position chloro substituent creates steric hindrance that may affect reactions at nearby sites
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In the biphenyl system of 2-[2-(2-chlorophenyl)phenyl]acetic acid, the chlorine likely influences the dihedral angle between the two phenyl rings
Research Directions and Future Perspectives
Structure-Activity Relationship Studies
Further investigation of 2-[2-(2-chlorophenyl)phenyl]acetic acid could focus on:
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Systematic evaluation of its biological activities compared to related compounds
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Exploration of the influence of the biphenyl dihedral angle on potency and selectivity
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Development of derivatives with enhanced properties through substitution patterns
Synthetic Methodology Development
Research opportunities exist for:
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Developing more efficient and selective synthetic routes
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Exploring green chemistry approaches to its preparation
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Investigating catalytic transformations of the compound to access novel derivatives
Application Development
Potential research avenues include:
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Screening for specific biological activities in pharmaceutical or agrochemical contexts
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Evaluation as a building block for materials with specialized properties
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Investigation of its utility in asymmetric synthesis or catalysis
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